molecular formula C16H12Cl2N4O3S B11490077 N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490077
M. Wt: 411.3 g/mol
InChI Key: BCVLTMUOLMXHOW-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene-oxadiazole moiety, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The benzamide core is then introduced through amide bond formation reactions, often using coupling agents like EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzamides .

Scientific Research Applications

3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The thiophene-oxadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]amino}ethyl)benzamide
  • 3,4-Dichloro-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)benzamide

Uniqueness

3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications.

Properties

Molecular Formula

C16H12Cl2N4O3S

Molecular Weight

411.3 g/mol

IUPAC Name

N-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H12Cl2N4O3S/c17-10-4-3-9(8-11(10)18)14(23)19-5-6-20-15(24)16-21-13(22-25-16)12-2-1-7-26-12/h1-4,7-8H,5-6H2,(H,19,23)(H,20,24)

InChI Key

BCVLTMUOLMXHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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